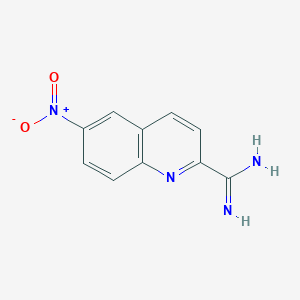
6-Nitroquinoline-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroquinoline-2-carboximidamide is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-carboximidamide typically involves the nitration of quinoline derivatives followed by the introduction of the carboximidamide group. One common method is the nitration of quinoline using nitric acid and sulfuric acid to introduce the nitro group at the 6-position. This is followed by the reaction with cyanamide or its derivatives to form the carboximidamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure safety and efficiency. The subsequent introduction of the carboximidamide group can be achieved using automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitroquinoline-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Reduction: 6-Aminoquinoline-2-carboximidamide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitroquinoline-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme activities and interactions due to its ability to form stable complexes with metal ions.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Nitroquinoline-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboximidamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-Nitroquinoline: Lacks the carboximidamide group but shares the nitroquinoline core.
2-Aminoquinoline: Contains an amino group instead of a nitro group.
Quinoline-2-carboximidamide: Lacks the nitro group but contains the carboximidamide moiety.
Uniqueness: 6-Nitroquinoline-2-carboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8N4O2 |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
6-nitroquinoline-2-carboximidamide |
InChI |
InChI=1S/C10H8N4O2/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9/h1-5H,(H3,11,12) |
InChI-Schlüssel |
NMSYEVPFDZRIGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


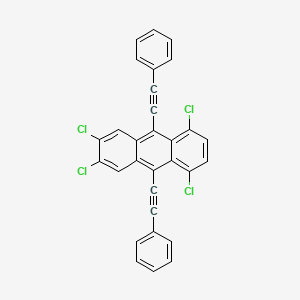

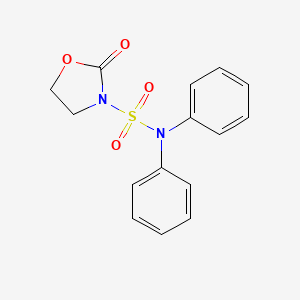

![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

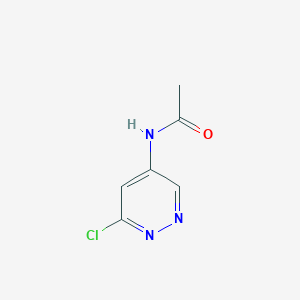
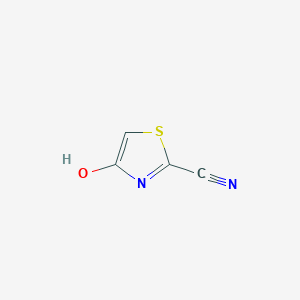


![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde](/img/structure/B15250426.png)

